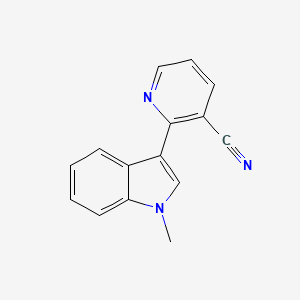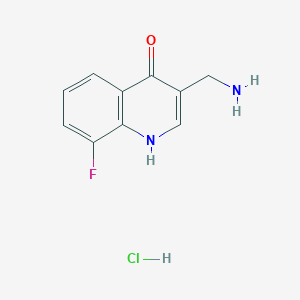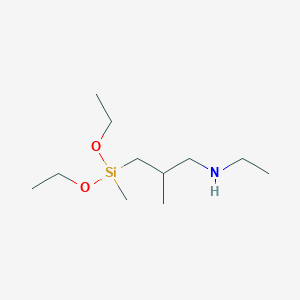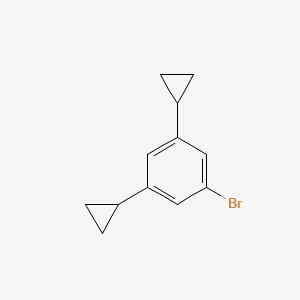
tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-3-(Chlormethyl)thiophen-2-carboxylat: ist eine organische Verbindung mit der Summenformel C10H13ClO2S. Es ist ein Derivat von Thiophen, einem fünfgliedrigen aromatischen Ring, der Schwefel enthält.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-3-(Chlormethyl)thiophen-2-carboxylat beinhaltet typischerweise die Chlormethylierung von Thiophenderivaten. Eine gängige Methode ist die Reaktion von Thiophen-2-carbonsäure mit Chlormethylmethylether in Gegenwart eines Lewis-Säure-Katalysators, wie beispielsweise Aluminiumchlorid. Die resultierende Zwischenverbindung wird dann mit tert-Butanol verestert, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für tert-Butyl-3-(Chlormethyl)thiophen-2-carboxylat ähneln der Synthese im Labormaßstab, sind aber für großtechnische Anwendungen optimiert. Dazu gehört die Verwendung von Durchflussreaktoren und effizienteren Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen:
Substitutionsreaktionen: tert-Butyl-3-(Chlormethyl)thiophen-2-carboxylat kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch verschiedene Nukleophile, wie Amine oder Thiole, ersetzt wird.
Oxidationsreaktionen: Der Thiophenring kann unter geeigneten Bedingungen zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktionsreaktionen: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiolat in polaren aprotischen Lösungsmitteln wie Dimethylformamid.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden:
Substitution: Bildung verschiedener substituierter Thiophenderivate.
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Alkoholen oder anderen reduzierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: tert-Butyl-3-(Chlormethyl)thiophen-2-carboxylat wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Es ist besonders nützlich bei der Herstellung von thiophenbasierten Polymeren und Materialien .
Biologie und Medizin: In der biologischen Forschung kann diese Verbindung verwendet werden, um Biomoleküle zu modifizieren oder als Baustein für die Medikamentenentwicklung. Seine Derivate haben in verschiedenen pharmakologischen Anwendungen Potenzial gezeigt .
Industrie: Im Industriesektor wird tert-Butyl-3-(Chlormethyl)thiophen-2-carboxylat bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien eingesetzt. Es wird auch bei der Synthese von Agrochemikalien und Farbstoffen eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-3-(Chlormethyl)thiophen-2-carboxylat beinhaltet seine Reaktivität gegenüber Nukleophilen und Elektrophilen. Die Chlormethylgruppe ist besonders reaktiv, was verschiedene Substitutionsreaktionen ermöglicht. Der Thiophenring kann an aromatischen Substitutionsreaktionen teilnehmen, während die Estergruppe einer Hydrolyse oder Reduktion unterliegen kann .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate typically involves the chloromethylation of thiophene derivatives. One common method is the reaction of thiophene-2-carboxylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then esterified with tert-butyl alcohol to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of thiophene-based polymers and materials .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a building block for drug development. Its derivatives have shown potential in various pharmacological applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and dyes .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The thiophene ring can participate in aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
tert-Butyl-3-(Brommethyl)thiophen-2-carboxylat: Ähnlich in der Struktur, jedoch mit einem Bromatom anstelle von Chlor.
tert-Butyl-3-(2-Methoxy-2-oxoethyl)piperazin-1-carboxylat: Ein weiteres Thiophenderivat mit unterschiedlichen funktionellen Gruppen, das in verschiedenen Anwendungen verwendet wird.
Einzigartigkeit: tert-Butyl-3-(Chlormethyl)thiophen-2-carboxylat ist aufgrund seines spezifischen Reaktivitätsprofils, insbesondere der Chlormethylgruppe, einzigartig, die eine große Bandbreite an chemischen Umwandlungen ermöglicht. Dies macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese .
Eigenschaften
CAS-Nummer |
1338565-38-0 |
|---|---|
Molekularformel |
C10H13ClO2S |
Molekulargewicht |
232.73 g/mol |
IUPAC-Name |
tert-butyl 3-(chloromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H13ClO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
KCMSFQOSGVURIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CS1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)



![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)








